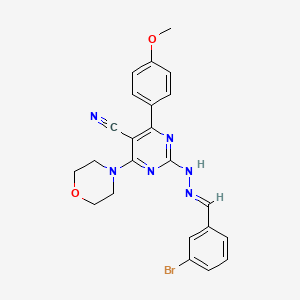
PI3K-IN-33
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI3K-IN-33 is a highly selective inhibitor of phosphatidylinositol-3-kinase (PI3K), specifically targeting the PI3K-α, PI3K-β, and PI3K-δ isoforms. This compound has shown significant potential in blocking the cell cycle in the G2/M phase and inducing apoptosis, making it a promising candidate for the study of leukemia and other cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3K-IN-33 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of specific catalysts, solvents, and temperature controls to ensure the desired chemical transformations. Detailed synthetic routes are often proprietary, but they generally involve the formation of the core structure followed by functional group modifications to enhance selectivity and potency .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This process may include continuous flow chemistry techniques and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
PI3K-IN-33 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
PI3K-IN-33 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K signaling pathway and its role in various cellular processes.
Biology: Employed in research to understand the mechanisms of cell growth, division, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly leukemia, by inducing cell cycle arrest and apoptosis.
Mechanism of Action
PI3K-IN-33 exerts its effects by selectively inhibiting the activity of PI3K isoforms, particularly PI3K-α, PI3K-β, and PI3K-δ. This inhibition disrupts the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, survival, and metabolism. By blocking this pathway, this compound induces cell cycle arrest in the G2/M phase and promotes apoptosis, thereby inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Idelalisib: A PI3K-δ inhibitor used in the treatment of certain B cell malignancies.
Copanlisib: A pan-class I PI3K inhibitor approved for the treatment of follicular lymphoma.
Alpelisib: A PI3K-α inhibitor used in combination with fulvestrant for the treatment of advanced breast cancer
Uniqueness of PI3K-IN-33
This compound is unique in its high selectivity for multiple PI3K isoforms (PI3K-α, PI3K-β, and PI3K-δ), making it a versatile tool for studying the PI3K signaling pathway. Its ability to induce cell cycle arrest and apoptosis specifically in cancer cells highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C23H21BrN6O2 |
|---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-4-(4-methoxyphenyl)-6-morpholin-4-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C23H21BrN6O2/c1-31-19-7-5-17(6-8-19)21-20(14-25)22(30-9-11-32-12-10-30)28-23(27-21)29-26-15-16-3-2-4-18(24)13-16/h2-8,13,15H,9-12H2,1H3,(H,27,28,29)/b26-15+ |
InChI Key |
SLVGYCKNUJAWGA-CVKSISIWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC(=N2)N/N=C/C3=CC(=CC=C3)Br)N4CCOCC4)C#N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC(=N2)NN=CC3=CC(=CC=C3)Br)N4CCOCC4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12405062.png)
![(1S,4s)-4-(2-Fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12405063.png)
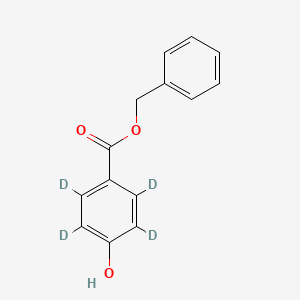
![7-[(2S,3R,4S,5S,6R)-6-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one](/img/structure/B12405069.png)
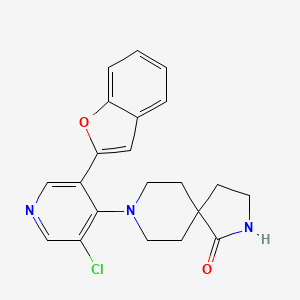
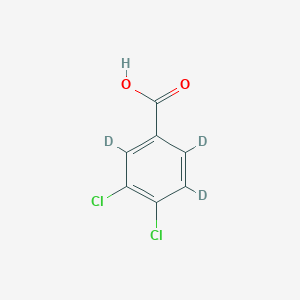

![2-[tert-butyl-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]amino]acetic acid](/img/structure/B12405083.png)
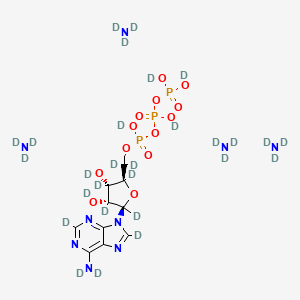
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12405088.png)
